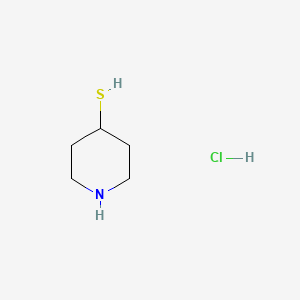

Piperidine-4-thiol hydrochloride

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. ijrst.com Piperidine (B6355638), a six-membered ring containing one nitrogen atom and five carbon atoms, is a prominent member of this class. ijrst.comnih.gov The study of these molecules, particularly unsaturated derivatives like pyridine (B92270), furan, and thiophene, is a major focus of heterocyclic chemistry. ijrst.com Piperidine-4-thiol hydrochloride, as a substituted piperidine, is a prime example of how functional groups can be introduced onto a heterocyclic core to create compounds with specific properties and reactivity. The synthesis of such derivatives is a significant area of research, with thousands of papers published on piperidine-containing compounds in recent years. nih.gov

Significance of the Piperidine Moiety in Medicinal Chemistry and Organic Synthesis

The piperidine ring is one of the most important synthetic fragments in the design of pharmaceuticals and is found in over twenty classes of drugs. nih.govencyclopedia.pubnih.gov Its derivatives are utilized in treatments for a wide range of conditions, including cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubijnrd.org The versatility of the piperidine scaffold allows for the creation of a diverse library of compounds with varied biological activities. encyclopedia.pubnih.gov In organic synthesis, piperidine and its derivatives are widely used as solvents and bases. wikipedia.org For instance, enamines derived from piperidine are crucial intermediates in the Stork enamine alkylation reaction, a fundamental carbon-carbon bond-forming reaction. wikipedia.org

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridines, which is a common industrial method. nih.govwikipedia.org Other routes involve intramolecular cyclization reactions and multicomponent reactions, which allow for the construction of complex piperidine structures. nih.govnih.gov

Role of the Thiol Group in Chemical Reactivity and Biological Interactions

The thiol group (-SH), also known as a sulfhydryl group, imparts significant reactivity to this compound. creative-proteomics.comwikipedia.org Thiols are the sulfur analogs of alcohols and are characterized by their potent nucleophilicity, stemming from the high electron density on the sulfur atom. creative-proteomics.comchemistrysteps.com This makes them adept at participating in a variety of chemical reactions, including nucleophilic substitution and addition. creative-proteomics.com

Thiols are more acidic than their alcohol counterparts, readily deprotonating to form thiolate anions (R-S⁻), which are even stronger nucleophiles. wikipedia.orgchemistrysteps.comnih.gov This enhanced acidity is due to the larger size of the sulfur atom, which can better stabilize the negative charge. chemistrysteps.com

In biological systems, the thiol group, most notably in the amino acid cysteine, plays a crucial role. nih.gov It is involved in the formation of disulfide bonds that stabilize protein structures, participates in redox reactions as a reducing agent, and can act as a cofactor for enzymes. creative-proteomics.comnih.gov The thiol group's ability to bind to metal ions is also a key aspect of its biological function and is implicated in the mechanism of heavy metal toxicity. wikipedia.org

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its derivatives is multifaceted. In medicinal chemistry, a primary focus is the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. For example, derivatives of piperidine have been investigated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

In synthetic organic chemistry, the compound serves as a valuable starting material. Its thiol group can be used as a protecting group for ketones and aldehydes or as a vulcanizing agent. The development of new synthetic methodologies to create substituted piperidines remains an active area of research, with an emphasis on creating stereoselective and efficient reactions. nih.gov The synthesis of complex molecules such as bis-bispidine tetraazamacrocycles, which have applications in coordination chemistry and catalysis, has been achieved using piperidine-based building blocks. chemicalbook.com

Properties

IUPAC Name |

piperidine-4-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMBSTCFPATRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543922 | |

| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-86-2 | |

| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-4-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Piperidine 4 Thiol Hydrochloride and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation with Thiol Functionalizationdicp.ac.cnliv.ac.uknih.gov

The construction of the piperidine ring is a cornerstone of many synthetic routes. When the incorporation of a thiol group is also required, specialized strategies are employed to ensure efficiency and stereocontrol. These methods range from intramolecular cyclizations and multicomponent reactions to the reduction of pyridine (B92270) precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for forming the piperidine ring, often with a high degree of stereocontrol. mdpi.comnih.gov These reactions involve a precursor molecule that already contains the nitrogen atom and the necessary carbon chain, which then closes to form the heterocyclic ring. researchgate.net Various methods can initiate this cyclization, including radical, cationic, or anionic processes. mdpi.com For instance, the intramolecular thiol-ene reaction, a type of "click" chemistry, can be utilized where a molecule containing both a thiol and an alkene moiety undergoes cyclization, directly incorporating the sulfur atom into the ring or as a substituent. nih.govrsc.org The regioselectivity of these cyclizations, determining whether a five- or six-membered ring is formed, is influenced by the stability of the radical intermediate and the reaction conditions. nih.gov

Key features of intramolecular cyclization for piperidine synthesis:

High Stereocontrol: The constrained nature of the cyclizing substrate often leads to predictable stereochemical outcomes.

Versatility: A wide range of starting materials and cyclization triggers can be employed. mdpi.com

Efficiency: In many cases, complex piperidine structures can be assembled in a single step.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted piperidines. bas.bgrsc.org These one-pot reactions combine three or more starting materials to form a complex product, minimizing the need for intermediate purification steps. bas.bg A notable example is the synthesis of functionalized piperidines through the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg While direct incorporation of a thiol group in a primary MCR can be challenging, this strategy is valuable for creating a piperidine scaffold that can be subsequently functionalized with a thiol group. The use of catalysts such as nano-sulfated zirconia can enhance the efficiency of these reactions. bas.bg

Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| 1,3-Dicarbonyl Compound | Amine | Aromatic Aldehyde | Nano-sulfated zirconia | Functionalized Piperidine | bas.bg |

| Arylglyoxal | Thiobenzamide | Lawsone | Acetic Acid | Lawsone-1,3-thiazole hybrid | acs.org |

Hydrogenation and Reduction Strategies for Pyridine Precursorsnih.gov

The catalytic hydrogenation of readily available pyridine precursors is one of the most direct and economical routes to the piperidine skeleton. liv.ac.uknih.gov This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A variety of catalysts, both heterogeneous and homogeneous, have been developed for this transformation.

Homogeneous catalysts, such as rhodium and iridium complexes, have shown high efficacy and selectivity under mild conditions. dicp.ac.cnchemrxiv.org For instance, a rhodium complex, [Cp*RhCl2]2, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to yield piperidines. liv.ac.ukresearchgate.net This method is notable for its chemoselectivity, allowing for the reduction of the pyridine ring in the presence of other sensitive functional groups. chemrxiv.org Iridium(III)-catalyzed ionic hydrogenation also provides a robust method for reducing pyridines to piperidines, tolerating a wide range of functional groups. chemrxiv.org

Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel are also widely used, often requiring higher pressures and temperatures. liv.ac.ukorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly for substituted pyridines. mdpi.com For instance, palladium-catalyzed hydrogenation of fluorinated pyridines has been shown to be effective and can proceed in the presence of air and moisture. mdpi.com

Electrocatalytic hydrogenation has emerged as a sustainable alternative, using an electric current to drive the reduction of pyridine to piperidine under mild conditions. nih.gov

Table 2: Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Precursor | Conditions | Key Features | Reference(s) |

| [Cp*RhCl2]2 / Iodide Anion | Quaternary Pyridinium Salts | Mild, HCOOH-Et3N | High chemoselectivity | liv.ac.ukresearchgate.net |

| Iridium(III) Complex | Pyridines | Low catalyst loading | Tolerates sensitive functional groups | chemrxiv.org |

| Palladium on Carbon (Pd/C) | Pyridines | H2 pressure | Widely applicable | organic-chemistry.org |

| Electrocatalysis (e.g., Rh on carbon) | Pyridine | Ambient temperature and pressure | Sustainable, high yield | nih.gov |

Thiol Group Incorporation and Transformation

Once the piperidine ring is formed, or in some cases concurrently, the thiol group must be introduced. This can be achieved through direct thiolation methods or by converting other functional groups into a thiol.

Direct Thiolation Methods

Direct thiolation involves the introduction of a sulfur-containing reagent to the piperidine ring. This can be challenging due to the potential for side reactions and the need for regioselective control. One approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a thiol-containing nucleophile. For example, a halogenated piperidine derivative can react with a source of sulfur, such as sodium hydrosulfide, to introduce the thiol group.

Conversion from Other Functional Groups (e.g., Thioamidation of Nitriles)

A more common and often more controlled approach is the conversion of an existing functional group on the piperidine ring into a thiol. A prominent example is the transformation of a nitrile group into a thioamide, which can then be hydrolyzed to the corresponding thiol. The thioamidation of nitriles can be achieved using various reagents, including phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org A simple and efficient method involves the reaction of nitriles with thioacetic acid in the presence of a Lewis acid like boron trifluoride etherate. tandfonline.com This method has been shown to be effective for a variety of aliphatic and aromatic nitriles. tandfonline.com Another approach utilizes sodium hydrogen sulfide (B99878) in the presence of diethylamine (B46881) hydrochloride to convert nitriles to primary thioamides. scilit.com

The proposed mechanism for the thiol-catalyzed thiolysis of nitriles involves two sequential nucleophilic attacks to form a thiolimine, which then tautomerizes to the thioamide. researchgate.net

Table 3: Reagents for the Conversion of Nitriles to Thioamides

| Reagent(s) | Reaction Conditions | Key Features | Reference(s) |

| Thioacetic acid / BF3·OEt2 | Room temperature | Good for many nitriles, can be slow for electron-rich aromatics | tandfonline.com |

| Phosphorus pentasulfide | Varies | High yields for aromatic and aliphatic nitriles | organic-chemistry.org |

| Sodium hydrogen sulfide / Diethylamine hydrochloride | Mild heating | Good for preparing primary thioamides | scilit.com |

Protecting Group Strategies for the Thiol and Amine Functionalities

The presence of reactive thiol and amine groups in the piperidine scaffold necessitates the use of protecting groups to prevent unwanted side reactions during synthesis.

For the Amine Group: The basicity of the piperidine nitrogen can interfere with many synthetic transformations. Common protecting groups for the amine functionality include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), as well as sulfonamides.

Boc (tert-Butoxycarbonyl): This group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions, often using trifluoroacetic acid (TFA). creative-peptides.com The Boc group can be introduced using di-tert-butyl dicarbonate. chemicalbook.com

Z (Benzyloxycarbonyl): The Z group is another established amino protecting group known for its stability and resistance to racemization. It can be removed by catalytic hydrogenation (H2/Pd) or under acidic conditions like HBr in acetic acid. creative-peptides.com

Sulfonamides: Groups like p-toluenesulfonyl (Tos) are highly stable and can be used to protect the amine. creative-peptides.com The formation of a sulfonamide effectively reduces the basicity of the nitrogen by delocalizing the lone pair of electrons. youtube.com Deprotection of sulfonamides can be achieved under strongly acidic conditions or through dissolving metal reduction. youtube.com

Phenyldiazenyl: This group has been utilized as both a protective and activating group in the synthesis of substituted piperidines. It is compatible with strong bases and can be deprotected under acidic conditions. researchgate.net

For the Thiol Group: The nucleophilicity and susceptibility to oxidation of the thiol group require robust protection.

Trityl (Trt) and tert-Butyl (tBu): These are common protecting groups for the thiol group in cysteine and are often used in peptide synthesis. They exhibit different deprotection conditions, allowing for selective removal. creative-peptides.com

Acetamidomethyl (Acm): This group is another frequently used thiol protecting group. creative-peptides.com

4-Pyridylmethyl: This protecting group is stable under acidic hydrolysis conditions and can be cleaved by electrolysis in a dilute acid medium. nih.govnih.gov It has been successfully used in the partial synthesis of proteins. nih.govnih.gov

S-pivaloyl-2-thioethyl (tBuSATE): This group has been employed in the synthesis of 4-thiouridine (B1664626) prodrugs. nih.gov

Table 1: Common Protecting Groups for Amine and Thiol Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com |

| Amine | Benzyloxycarbonyl | Z | Catalytic Hydrogenation, Strong Acid creative-peptides.com |

| Amine | p-Toluenesulfonyl | Tos | Strong Acid, Dissolving Metal Reduction creative-peptides.comyoutube.com |

| Amine | Phenyldiazenyl | - | Acidic researchgate.net |

| Thiol | Trityl | Trt | Acidic creative-peptides.com |

| Thiol | tert-Butyl | tBu | Acidic creative-peptides.com |

| Thiol | Acetamidomethyl | Acm | Various creative-peptides.com |

| Thiol | 4-Pyridylmethyl | - | Electrolysis in dilute acid nih.govnih.gov |

Synthesis of Key Intermediates

The synthesis of piperidine-4-thiol hydrochloride often proceeds through several key intermediates, which can be prepared from commercially available starting materials.

While direct search results for the synthesis of piperidine-4-carbohydrazide (B1297472) are limited, its synthesis can be inferred from standard organic chemistry principles. It would likely be prepared from a piperidine-4-carboxylic acid derivative, such as an ester. The ester could be reacted with hydrazine (B178648) hydrate (B1144303) to form the desired carbohydrazide. The piperidine nitrogen would typically be protected with a group like Boc during this transformation.

4-Cyanopiperidine (B19701) hydrochloride is a valuable and commercially available intermediate for preparing various piperidine derivatives. chemicalbook.comthermofisher.comchemicalbook.com It can be used as a precursor in the synthesis of other functionalized piperidines. thermofisher.com

Several methods are known for the preparation of 4-cyanopiperidine hydrochloride. One common approach involves the dehydration of piperidine-4-carboxamide (isonipecotamide). google.comgoogle.com This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride. google.comgoogle.com An alternative route starts from N-Boc-4-cyanopiperidine, which can be deprotected using a solution of hydrochloric acid in ethyl acetate (B1210297) to yield 4-cyanopiperidine hydrochloride. chemicalbook.com

Piperidin-4-one and its derivatives are highly versatile intermediates in the synthesis of substituted piperidines. researchgate.netchemrevlett.comasianpubs.org They serve as foundational scaffolds for introducing a wide range of substituents at various positions of the piperidine ring. researchgate.netchemrevlett.comasianpubs.org

The synthesis of piperidin-4-ones is often accomplished through the Mannich condensation reaction. chemrevlett.com This reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia. researchgate.netchemrevlett.com For instance, 2,6-diarylpiperidin-4-ones can be synthesized from the reaction of an appropriate ketone, an aromatic aldehyde, and ammonium (B1175870) acetate. chemrevlett.com Greener synthetic methods utilizing deep eutectic solvents like glucose-urea have also been developed for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org

These piperidin-4-one precursors can then be subjected to various transformations to introduce the desired thiol functionality at the 4-position. For example, the ketone can be reduced to a hydroxyl group, which can then be converted to a leaving group and subsequently displaced by a thiol-containing nucleophile.

Derivatization Strategies for Enhanced Bioactivity and Specific Applications

Derivatization of the piperidine-4-thiol scaffold is a key strategy to modulate its physicochemical properties and enhance its biological activity for specific applications.

Modification of the piperidine nitrogen, or N-substitution, is a common and effective strategy to create diverse libraries of compounds with a wide range of biological activities. nih.gov The introduction of different substituents on the nitrogen atom can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile.

For example, N-substituted piperidine analogs have been designed as anti-Alzheimer's agents. ajchem-a.com In one study, N-benzyl-piperidine linked multipotent molecules were synthesized to target Alzheimer's disease. ajchem-a.com Another area of interest is the development of N-substituted piperidine derivatives as inhibitors of monoamine oxidase (MAO), with the nature of the substituent influencing the activity and selectivity for MAO-A or MAO-B. nih.gov For instance, substitution with small amino functional groups can lead to higher activity for MAO-B inhibition. nih.gov Furthermore, N-acyl-3,5-bis(ylidene)-4-piperidones have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. nih.gov

The piperidine scaffold is a cornerstone in medicinal chemistry, and modifications to its structure are crucial for developing new therapeutic agents. This compound, with its reactive thiol group, serves as a versatile building block for a variety of chemical transformations. This article explores advanced synthetic methodologies focusing on modifications at the 4-position and conjugation with other bioactive heterocycles.

2 Modifications at the 4-Position (e.g., Thioether, Sulfone, Sulfinyl Derivatives)

The sulfur atom at the 4-position of the piperidine ring offers a prime site for chemical modification, allowing for the synthesis of diverse derivatives such as thioethers, sulfones, and sulfoxides (sulfinyl derivatives). These transformations typically begin with the N-protected form of piperidine-4-thiol, most commonly N-Boc-piperidine-4-thiol, to prevent side reactions at the piperidine nitrogen.

Thioether Synthesis: The formation of thioethers is generally achieved through the S-alkylation of N-Boc-piperidine-4-thiol. This nucleophilic substitution reaction involves the deprotonation of the thiol group by a suitable base to form a thiolate anion, which then attacks an alkyl halide or another electrophile. Common bases for this transformation include potassium carbonate, sodium hydride, or organic amines like triethylamine (B128534) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

Sulfone and Sulfinyl (Sulfoxide) Synthesis: The thioether derivatives serve as precursors for sulfones and sulfoxides via oxidation. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For the selective synthesis of sulfoxides, milder oxidizing agents or a stoichiometric amount of a stronger oxidant are employed. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of sulfones requires more forceful conditions or an excess of the oxidizing agent to achieve complete oxidation of the sulfur atom. Reagents like excess m-CPBA or urea-hydrogen peroxide (UHP) at elevated temperatures are effective for this transformation. For instance, the oxidation of various thioethers to sulfones can be achieved with high efficiency using reagents like urea-hydrogen peroxide in combination with phthalic anhydride. A study on the oxidation of thioglycosides demonstrated that UHP can be used to selectively produce either sulfoxides (with 1.5 equivalents at 60 °C) or sulfones (with 2.5 equivalents at 80 °C).

The table below summarizes representative synthetic transformations for these modifications.

| Starting Material | Reagent(s) | Product Type | Conditions | Yield |

|---|---|---|---|---|

| N-Boc-piperidine-4-thiol | 1. K₂CO₃ 2. Benzyl (B1604629) bromide | Thioether | DMF, Room Temp. | High |

| N-Boc-4-(benzylthio)piperidine | m-CPBA (1.1 eq) | Sulfoxide | DCM, 0°C to Room Temp. | Good |

| N-Boc-4-(benzylthio)piperidine | m-CPBA (>2.2 eq) | Sulfone | DCM, Room Temp. | High |

| Generic Thioether | Urea-hydrogen peroxide (2.5 eq), Phthalic anhydride | Sulfone | Ethyl acetate | Good-Excellent |

3 Conjugation with Other Bioactive Heterocycles (e.g., Oxadiazoles)

The conjugation of the piperidine-4-thiol scaffold with other bioactive heterocycles, such as oxadiazoles, is a prominent strategy in drug discovery to create hybrid molecules with potentially enhanced or novel pharmacological profiles. researchgate.net The 1,3,4-oxadiazole (B1194373) ring, in particular, is a well-regarded isostere for amide and ester groups and is found in numerous medicinally active compounds.

A common synthetic route to couple piperidine-4-thiol with an oxadiazole involves a nucleophilic substitution reaction. In this approach, the thiol group of an N-protected piperidine-4-thiol attacks an electrophilic center on a pre-functionalized oxadiazole ring. A frequently used strategy employs an oxadiazole bearing a halomethyl group (e.g., 5-(chloromethyl)- or 5-(bromomethyl)-1,3,4-oxadiazole). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, in a polar aprotic solvent like DMF or ACN.

For example, a synthetic pathway can be envisioned where N-Boc-piperidine-4-thiol is treated with a base to form the corresponding thiolate, which then displaces the halide from a 2-substituted-5-(chloromethyl)-1,3,4-oxadiazole. This results in a new molecule where the piperidine and oxadiazole rings are linked by a thioether bridge. Subsequent deprotection of the Boc group yields the final conjugated product as its hydrochloride salt. Research has demonstrated the feasibility of reacting chloromethyl-oxadiazoles with various nucleophiles, including piperazine (B1678402) derivatives, under basic conditions to achieve high yields. google.com A study focused on Alzheimer's disease drug candidates successfully synthesized 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol, which was then reacted with various bromo-amides to form the desired thioether-linked conjugates. chemicalbook.com

The following table outlines a representative synthesis for the conjugation of piperidine-4-thiol with an oxadiazole moiety.

| Reactant 1 | Reactant 2 | Reagent(s) | Product Type | Conditions | Yield |

|---|---|---|---|---|---|

| N-Boc-piperidine-4-thiol | 2-Phenyl-5-(chloromethyl)-1,3,4-oxadiazole | K₂CO₃ | Piperidinyl-thio-oxadiazole conjugate | ACN, 90°C | Good |

| 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol | N-Aryl-3-bromopropanamide | NaH | Piperidinyl-oxadiazolyl-thiopropanamide conjugate | DMF, 0°C to Room Temp. | Good-Excellent chemicalbook.com |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom within the molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of piperidine-4-thiol hydrochloride. researchgate.netniscpr.res.inrsc.org

In the ¹H NMR spectrum , the protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts and splitting patterns. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear downfield due to the electron-withdrawing effect of the nitrogen. The proton attached to the carbon bearing the thiol group (C4) would also have a distinct chemical shift. The remaining protons on the ring (at C3 and C5) would appear as complex multiplets in the aliphatic region.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms attached to the heteroatoms (nitrogen and sulfur) would resonate at different chemical shifts compared to the other ring carbons. Specifically, the carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield. The carbon atom bonded to the thiol group (C4) would also show a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2, H6 (axial & equatorial) | ~3.0 - 3.5 | ~45 - 50 |

| H3, H5 (axial & equatorial) | ~1.8 - 2.2 | ~30 - 35 |

| H4 | ~2.8 - 3.3 | ~35 - 40 |

| NH₂⁺ | Broad singlet, variable | - |

| SH | Broad singlet, variable | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and confirming the connectivity of the atoms. nih.govyoutube.comsdsu.eduwalisongo.ac.idepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, helping to trace the proton-proton connectivity network. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. sdsu.eduepfl.ch This is vital for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can confirm the position of the thiol group by showing a correlation from the protons on C3 and C5 to the carbon at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. niscpr.res.innih.govnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. nih.govmeasurlabs.comnih.govthermofisher.comnih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₅H₁₂ClNS. HRMS is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govalternative-therapies.comresearchgate.netrsc.orgfishersci.commdpi.com This technique is instrumental in assessing the purity of this compound by separating it from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the main component and any separated impurities, aiding in their identification. nih.govalternative-therapies.com The use of derivatization agents can enhance the sensitivity and specificity for compounds like piperidine that may have a weak response in the mass spectrometer. alternative-therapies.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the crystal lattice, which is crucial for understanding the physicochemical properties of a compound like this compound. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, which can then be used to construct a detailed three-dimensional model of the molecule.

For many pharmaceutical compounds, including those with piperidine rings, obtaining crystals suitable for single-crystal X-ray diffraction can be challenging. In such cases, converting the compound to its hydrochloride salt can facilitate the growth of high-quality crystals. nih.gov

The structural analysis of various piperidine-containing compounds by X-ray crystallography has revealed common conformational features. The piperidine ring often adopts a chair or a screw-boat conformation. nih.gov For instance, in the crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the piperidine ring of the 3,4-dihydroquinolin-2(1H)-one moiety was found to be in a screw-boat conformation. nih.gov In the crystal structure, intermolecular interactions such as hydrogen bonds play a critical role in stabilizing the crystal packing. For example, in the aforementioned structure, cations are linked by N—H⋯O hydrogen bonds, and the chloride anion is linked to the cation via an N—H⋯Cl hydrogen bond. nih.gov

The data obtained from X-ray crystallography, such as the unit cell dimensions and space group, provide a unique fingerprint of the crystalline solid. For example, the structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P212121 with specific unit cell parameters. mdpi.com

The following interactive table presents the kind of crystallographic data that would be obtained for this compound from an X-ray diffraction analysis.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å |

| Piperidine Ring Conformation | Chair or Screw-boat |

| Key Intermolecular Interactions | N—H⋯Cl hydrogen bonds |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as Piperidine-4-thiol hydrochloride, and a macromolecular target, typically a protein. semanticscholar.orgmdpi.com These methods are instrumental in drug discovery for identifying potential binding modes and estimating the strength of these interactions, thereby guiding the synthesis and development of new therapeutic agents. nih.govarxiv.org

Ligand-protein interaction analysis identifies the specific non-covalent forces that stabilize the binding of a ligand within a protein's active site. Studies on various piperidine (B6355638) derivatives have revealed common interaction patterns that are likely relevant for this compound.

The protonated piperidine nitrogen is a key feature, often forming strong electrostatic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a protein's binding pocket. nih.gov Furthermore, the piperidine ring itself, being a cyclic aliphatic structure, can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.gov

In a study involving piperidine derivatives as acetylcholinesterase (AChE) inhibitors, analyses showed that the piperidine ring interacts hydrophobically with residues like Tyr336, Tyr123, and Phe337. nih.gov Another crucial interaction observed was a π-cation interaction between the positively charged piperidine nitrogen and the aromatic ring of residues like Phe294. nih.gov The thiol (-SH) group of this compound introduces another potential interaction point, capable of acting as both a hydrogen bond donor and acceptor.

Table 1: Potential Ligand-Protein Interactions for Piperidine-Based Scaffolds

| Interaction Type | Ligand Moiety | Potential Protein Residues | Supporting Evidence |

|---|---|---|---|

| Electrostatic / Hydrogen Bond | Protonated Piperidine Nitrogen | Aspartate, Glutamate | Common for positively charged amines. nih.gov |

| π-Cation | Protonated Piperidine Nitrogen | Phenylalanine, Tryptophan, Tyrosine | Observed in AChE inhibitors. nih.gov |

| Hydrophobic | Piperidine Ring | Leucine, Valine, Phenylalanine, Tryptophan | Common for aliphatic rings. nih.gov |

| Hydrogen Bond (Donor/Acceptor) | Thiol Group (-SH) | Serine, Threonine, Asparagine, Glutamine | Characteristic of thiol functionality. |

This table is illustrative, based on general chemical principles and findings from related piperidine derivatives.

Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a ligand when it binds to a receptor and to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). mdpi.complos.org For piperidine derivatives, docking studies have successfully predicted binding modes that align well with crystallographic data. nih.gov

For instance, in a study of piperidine compounds targeting the main protease (Mpro) of SARS-CoV-2, docking simulations yielded binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov Another investigation on thiazole-clubbed pyridine (B92270) scaffolds reported a high docking score of -8.6 Kcal/mol for a derivative against the same target, indicating strong predicted affinity. mdpi.com These studies demonstrate that the piperidine scaffold can fit effectively into the binding pockets of various enzymes, guided by a combination of hydrophobic and electrostatic interactions. nih.govnih.gov

The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose, with values below 2.0 Å generally considered a successful prediction. semanticscholar.org

Table 2: Sample Predicted Binding Affinities for Piperidine Derivatives Against Various Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine Derivatives | SARS-CoV-2 Mpro | -5.9 to -7.3 | nih.gov |

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Mpro | -8.6 | mdpi.com |

| Piperidine-based AChE Inhibitor | Acetylcholinesterase | Not specified (promising IC50) | nih.gov |

Note: These values are for different piperidine derivatives, not this compound itself, but illustrate the range of affinities achievable with this scaffold.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. aps.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.govnih.gov DFT calculations can determine various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov These properties are crucial for understanding a molecule's reactivity.

For piperidine derivatives, DFT studies have been used to analyze their stability and reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Studies on related thiol-containing compounds, like allyl mercaptan, have used DFT to analyze reactivity descriptors, highlighting the role of the thiol group in potential chemical reactions. nih.gov

Table 3: Illustrative Electronic Properties from DFT Calculations on Piperidine Derivatives

| Property | Significance | Typical Findings for Piperidine Scaffolds |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on electron-rich regions (e.g., heteroatoms). |

| LUMO Energy | Electron-accepting ability | Localized on electron-deficient regions. |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Larger gaps indicate higher stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic/nucleophilic attack | Negative potential near N and S atoms; positive potential near H atoms. nih.gov |

This table summarizes general findings from DFT studies on related compounds.

A molecule's three-dimensional shape (conformation) is critical to its function, especially its ability to bind to a receptor. This compound, like other substituted piperidines, exists predominantly in a chair conformation. The thiol substituent at the 4-position can be in either an axial or an equatorial position. Conformational analysis aims to determine the relative energies of these different conformers. nih.gov

The free energy difference between conformers can be determined experimentally or calculated using computational methods. nih.govchemrxiv.org For 4-substituted piperidines, the conformational preferences are often similar to those of analogous cyclohexanes. However, protonation of the piperidine nitrogen can significantly influence the conformational equilibrium, especially for polar substituents. nih.gov Studies have shown that upon protonation, the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov This effect can even reverse the conformational preference, making the axial form more stable. nih.gov The resulting energy landscape, which maps energy across different conformations, is crucial for understanding the molecule's flexibility and pre-organization for receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.govmdpi.com This technique is invaluable for studying the conformational flexibility of a ligand and the stability of a ligand-protein complex in a simulated physiological environment. nih.govnih.gov

By simulating a ligand-protein complex in a box of water molecules, MD can reveal how the ligand and protein adapt to each other. nih.gov Key metrics analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms over time. A stable RMSD for the complex indicates that the simulation has reached equilibrium and the ligand remains stably bound. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, indicating which parts of the protein are flexible or rigid.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, highlighting key stabilizing interactions.

In studies of piperidine derivatives, MD simulations have been used to confirm the stability of docking poses. nih.govnih.gov For example, a 120 ns MD simulation of a piperidine derivative in the active site of SARS-CoV-2 Mpro was used to assess the stability of the docked complex. nih.gov Similarly, simulations of an AChE inhibitor showed that the compound maintained key interactions and induced minimal structural changes in the protein's active site, confirming a stable binding mode. nih.gov These simulations provide a more realistic and dynamic picture of the binding event than static docking alone.

Biological Activity and Mechanism of Action Studies

Antimicrobial Properties

There is no specific data in the reviewed literature detailing the antimicrobial properties of Piperidine-4-thiol hydrochloride. However, the broader class of piperidine-containing molecules has been extensively investigated for such effects.

No studies were found that specifically test this compound for antibacterial activity. The scientific literature contains numerous examples of complex piperidine (B6355638) derivatives that have been synthesized and evaluated for their ability to inhibit bacterial growth. For instance, various N-substituted and 2,6-disubstituted piperidin-4-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgresearchgate.netchemscene.com Thiosemicarbazone derivatives of piperidin-4-ones have also shown significant antibacterial effects when compared to standard drugs like ampicillin. biomedpharmajournal.org These studies highlight the potential of the piperidine scaffold as a basis for developing new antibacterial agents, though the activity is contingent on the other chemical moieties attached to the ring.

Similarly, there is no available research on the specific antifungal properties of this compound. The antifungal potential of various piperidine derivatives, however, is well-documented. Studies on 4-aminopiperidine (B84694) derivatives have identified compounds with significant activity against clinically relevant fungi such as Aspergillus and Candida species. nih.gov Furthermore, certain piperidin-4-one derivatives have been shown to possess antifungal properties against various strains. biomedpharmajournal.orgresearchgate.netchemscene.com

Antioxidant Potential

Direct evaluation of the antioxidant potential of this compound has not been reported in the available scientific literature. The presence of a thiol (-SH) group suggests a theoretical potential for antioxidant activity, as thiol-containing compounds like cysteamine (B1669678) are known to be potent antioxidants due to the oxidizable nature of the sulfhydryl group. researchgate.net General reviews on piperidine-containing compounds acknowledge their potential as antioxidant agents, but these studies typically focus on complex derivatives. researchgate.netnih.gov For example, piperidine nitroxides are noted for their antioxidant effects. nwmedj.org Without direct testing, the antioxidant capacity of this compound remains speculative.

Enzyme Inhibition and Modulation

There are no studies indicating that this compound is an inhibitor of carbonic anhydrase. Research in this area has focused on complex sulfonamide derivatives that incorporate a piperidine ring to achieve high-affinity binding and selectivity for various human carbonic anhydrase (hCA) isoforms, including those associated with tumors like hCA IX and XII. nih.gov These molecules, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, are structurally distinct from this compound. nih.gov

The affinity and modulatory effects of this compound on sigma-1 (σ1) and sigma-2 (σ2) receptors have not been documented. The piperidine moiety is a crucial structural element in a multitude of high-affinity sigma receptor ligands. nih.gov However, these are complex molecules where the piperidine nitrogen is typically substituted with larger hydrophobic groups that are critical for receptor interaction. uniba.itrsc.orgtsijournals.com For example, compounds like 4-phenyl-1-(4-phenylbutyl) piperidine have been studied for their potent sigma-1 receptor activity and neuroprotective effects. nih.gov The simple structure of this compound lacks the necessary pharmacophoric features for the high-affinity binding observed in these derivatives.

No Publicly Available Data on the Specified Biological Activities of this compound

Despite a comprehensive search of publicly accessible scientific literature, no specific research data was found regarding the biological activities of the chemical compound this compound for the outlined topics.

The requested article was to be structured around the following core areas of investigation for this compound:

Cytotoxicity and Anticancer Research

Tumor Specificity and Selectivity

While extensive research exists on the biological activities of various derivatives of piperidine in these areas, the search did not yield any studies specifically focused on this compound. The piperidine scaffold is a common feature in many biologically active compounds, and research has explored its role in:

Monoamine Oxidase (MAO) Inhibition: Studies have been conducted on various piperidine derivatives, such as pyridazinobenzylpiperidine compounds, for their potential to inhibit MAO-A and MAO-B. wikipedia.orgachemblock.com

Acetylcholinesterase Inhibition: The piperidine ring is a key component in many acetylcholinesterase inhibitors. Research has investigated compounds like N-(2-(piperidine-1-yl)ethyl)benzamide derivatives for this activity. uni.lusigmaaldrich.com

Topoisomerase II-α Inhibition: The effects of compounds containing a piperidone core, such as certain curcumin (B1669340) mimics, on Topoisomerase II-α have been explored. nih.govnih.gov Additionally, the general role of thiols in modulating topoisomerase-IIα activity has been a subject of research. sigmaaldrich.com

NLRP3 Inflammasome Inhibition: Piperidine-containing natural products, like piperlongumine, have been identified as inhibitors of the NLRP3 inflammasome.

Cytotoxicity and Anticancer Research: A significant body of research focuses on the anticancer properties of complex piperidine derivatives, including their cytotoxic effects, ability to induce apoptosis, and tumor selectivity.

However, none of the available public data specifically names or provides experimental results for "this compound" in the context of these biological activities. Information on this specific compound is largely limited to chemical properties and supplier data. uni.lu

Therefore, due to the absence of specific scientific evidence for this compound in the requested areas, it is not possible to generate the detailed and scientifically accurate article as per the provided outline and strict content inclusions. To do so would require extrapolation from related but distinct compounds, which would not adhere to the instruction to focus solely on the specified chemical.

Chemosensitizing Activity

Research has highlighted the potential of piperidine derivatives to act as chemosensitizers, enhancing the efficacy of existing anticancer drugs. Small-molecule CD4 mimetics based on the piperidine scaffold, such as (S)-MCG-IV-210 and its derivatives, have been shown to sensitize HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov These compounds work by exposing CD4-induced epitopes on the HIV-1 envelope glycoproteins, which are then recognized by non-neutralizing antibodies present in the plasma of individuals with HIV. nih.gov This mechanism suggests a broader potential for piperidine-based compounds to modulate cellular responses to therapeutic agents.

Anti-inflammatory Activity

Piperidine derivatives have demonstrated significant anti-inflammatory properties in various experimental models. For instance, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was shown to decrease carrageenan-induced paw edema in rats by 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg, respectively. nih.gov In the same study, a 100 mg/kg dose of C1 exhibited a 46.1% antiproliferative effect in a cotton pellet granuloma test, comparable to the 43.1% inhibition observed with the standard anti-inflammatory drug indomethacin (B1671933) at a 20 mg/kg dose. nih.gov Furthermore, both C1 and indomethacin significantly inhibited hyaluronidase-induced increases in capillary permeability. nih.gov

Another study on piperine (B192125), a naturally occurring piperidine alkaloid, also confirmed its anti-inflammatory effects. nih.gov It was found to act on both the early acute and chronic stages of inflammation, with its mechanism partially attributed to the stimulation of the pituitary-adrenal axis. nih.gov

Table 1: Anti-inflammatory Activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1)

| Test Model | Compound | Dose | % Inhibition |

|---|---|---|---|

| Carrageenan-induced paw edema | C1 | 50 mg/kg | 61.98% |

| 100 mg/kg | 80.84% | ||

| 200 mg/kg | 90.32% | ||

| Indomethacin | 20 mg/kg | 89.93% | |

| Cotton pellet granuloma | C1 | 100 mg/kg | 46.1% |

| Indomethacin | 20 mg/kg | 43.1% |

Data sourced from a study on the anti-inflammatory activity of a piperidine derivative. nih.gov

Anticonvulsant Activity

The anticonvulsant potential of piperidine-containing compounds has been explored in several studies. Piperine, for example, has been shown to delay the onset of tonic-clonic convulsions in various mouse models of epilepsy, including those induced by pentylenetetrazole, strychnine, picrotoxin, and BAY K-8644. nih.gov Whole-cell patch-clamp analysis suggested that piperine's anticonvulsant effect may be mediated through the inhibition of Na+ channels. nih.gov

A series of synthesized 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which incorporate a piperazine (B1678402) ring (a related heterocyclic amine), also displayed significant anticonvulsant activity. mdpi.com The most potent compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), exhibited a more favorable median effective dose (ED50) and protective index in the maximal electroshock (MES) and 6 Hz seizure tests compared to the reference drug, valproic acid. mdpi.com The mechanism of action for this compound is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Table 2: Anticonvulsant Activity of Compound 6 vs. Valproic Acid

| Test Model | Compound | ED50 (mg/kg) |

|---|---|---|

| MES Test | Compound 6 | 68.30 |

| Valproic Acid | 252.74 | |

| 6 Hz (32 mA) Test | Compound 6 | 28.20 |

| Valproic Acid | 130.64 |

Data from a study on novel pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com

Antiviral Activity

Piperidine and its related heterocycle, piperazine, are integral components of several antiviral drugs. nih.gov Research into novel piperidine-substituted purines has identified promising candidates for anti-HIV agents. nih.gov Specifically, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives showed significant HIV inhibitory potencies in cellular assays. nih.gov One compound, FZJ13, demonstrated notable anti-HIV-1 activity, comparable to the established drug 3TC (lamivudine). nih.gov

Furthermore, small-molecule CD4 mimetics with a piperidine scaffold, such as (S)-MCG-IV-210 derivatives, have been developed. These compounds inhibit the infection of difficult-to-neutralize tier-2 HIV viruses and sensitize infected cells to ADCC. nih.gov Their mechanism involves engaging the gp120 envelope glycoprotein (B1211001) within the Phe43 cavity by targeting the highly conserved Asp368 residue. nih.gov

The scientific community has also investigated piperidine-based compounds for their potential against SARS-CoV-2. Piperidine-4-carboxamides, such as NCGC2955 and its analog 153, have demonstrated in vitro activity against several human coronaviruses, including SARS-CoV-2 variants. gavinpublishers.com In Vero E6 cells infected with the alpha variant of SARS-CoV-2, the 50% inhibitory concentrations (EC50) for NCGC2955 and analog 153 were 9.21 ± 0.01 µM and 6.75 ± 0.56 µM, respectively. gavinpublishers.com In Calu-3 cells, the EC50 values were even lower, at 0.2 ± 0.02 µM for NCGC2955 and 0.11 ± 0.04 µM for analog 153. gavinpublishers.com These compounds exhibit a favorable selectivity index, indicating low cellular toxicity at effective antiviral concentrations. gavinpublishers.com

Table 3: In Vitro Anti-SARS-CoV-2 Activity of Piperidine-4-Carboxamides

| Compound | Cell Line | SARS-CoV-2 Variant | EC50 |

|---|---|---|---|

| NCGC2955 | Vero E6 | Alpha | 9.21 ± 0.01 µM |

| Analog 153 | Vero E6 | Alpha | 6.75 ± 0.56 µM |

| NCGC2955 | Calu-3 | Not Specified | 0.2 ± 0.02 µM |

| Analog 153 | Calu-3 | Not Specified | 0.11 ± 0.04 µM |

Data from a study on the inhibition of human coronaviruses by piperidine-4-carboxamides. gavinpublishers.com

Analgesic Properties

The analgesic potential of piperidine derivatives has also been a subject of investigation. biomedpharmajournal.org Research into new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which were also studied for their anticonvulsant activity, explored their antinociceptive effects in a formalin model of tonic pain. mdpi.com For compound 19 in this series, significant analgesic activity was observed in the late phase of the formalin test at doses of 30 and 60 mg/kg. mdpi.com At a 30 mg/kg dose, it reduced the duration of the pain response by 55%, and at 60 mg/kg, the reduction was 74%. mdpi.com

Immunomodulatory Effects

The immunomodulatory potential of the broader class of piperidine-containing compounds has been a subject of scientific investigation. Studies on certain piperidine derivatives have indicated anti-inflammatory activity. For instance, some derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), with specific compounds achieving 100% TNF-α inhibition and up to 100% IL-6 inhibition at a concentration of 10 µM. researchgate.net The medicinal value of piperine, a naturally occurring piperidine alkaloid, is noted for its anti-inflammatory and antitumor activities, among other effects. researchgate.net However, specific studies focusing solely on the immunomodulatory effects of this compound are not extensively detailed in the reviewed literature.

Mechanisms of Action

The proposed mechanisms of action for piperidine-containing compounds are varied, reflecting the structural diversity of this class of molecules. The reactivity of the thiol group is central to several of these mechanisms.

The thiol group (-SH) of a cysteine residue in a protein is a potent nucleophile, capable of forming strong, covalent bonds. nih.govyoutube.com This reactivity is fundamental to its biological functions, including catalysis and signal transduction. nih.gov Molecules containing a reactive thiol, such as this compound, can potentially interact with proteins through this mechanism. The formation of a covalent bond between an inhibitor and a target protein can lead to irreversible inhibition. nih.gov In some cases, this occurs via nucleophilic aromatic substitution (SNAr), where the cysteine thiol attacks an electron-deficient aromatic ring, displacing a leaving group to form a stable covalent adduct. nih.gov While piperidine is not aromatic, the nucleophilic character of its thiol group suggests a potential for covalent interactions with electrophilic sites on proteins, including cysteine residues.

Thiol alkylation is a chemical reaction where an alkyl group is transferred to the sulfur atom of a thiol group. This is a fundamental reaction of thiols, leveraging their nucleophilic nature. This compound, possessing a thiol functional group, can theoretically act as a nucleophile in such reactions. It is described as a potential sulfurizing agent, capable of converting compounds like halogenated hydrocarbons into their corresponding sulfides, which underscores the reactivity of its thiol group. This reactivity is the basis for its potential to alkylate biological thiols, such as the cysteine residues in proteins or small molecules like glutathione (B108866).

Derivatives of piperidine have demonstrated both antioxidant and pro-oxidative effects, often by interacting with key enzymes in cellular antioxidant systems. nih.gov Studies on piperidine nitroxides in human red blood cells have shown complex interactions. For example, these compounds can increase the activity of superoxide (B77818) dismutase (SOD) while significantly reducing the activity of glutathione-dependent enzymes, including glutathione peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST). nih.gov Another piperidine-containing compound, piperine, has been shown to protect mitochondrial antioxidant status in preclinical models. nih.gov

Below is a table summarizing the observed effects of piperidine nitroxides on various antioxidant enzymes in human red blood cells.

| Enzyme | Observed Effect of Piperidine Nitroxides | Reference |

| Superoxide Dismutase (SOD) | Significant increase in activity | nih.gov |

| Catalase (CAT) | Slight decrease in activity | nih.gov |

| Glutathione Peroxidase (GPX) | Significant reduction in activity | nih.gov |

| Glutathione Reductase (GR) | Significant reduction in activity | nih.gov |

| Glutathione S-Transferase (GST) | Significant reduction in activity | nih.gov |

This data is based on studies of piperidine nitroxides, not this compound itself.

The effect of piperidine-containing compounds on mitochondrial function has been an area of research. Studies on piperine have shown that it can prevent alterations in the activities of mitochondrial respiratory chain enzymes in isoproterenol-induced myocardial ischemia models. nih.gov In different experimental settings using PC12 cells, low concentrations of piperine were found to reduce the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a known mitochondrial complex I inhibitor, by suppressing changes in mitochondrial membrane permeability. nih.gov However, at higher concentrations, piperine itself exhibited cytotoxicity. nih.gov The combined application of other compounds, THC and CBD, has been shown to inhibit the oxygen consumption rate in glioblastoma cells by reducing subunits of electron transport chain complexes. mdpi.com These findings highlight that compounds with a piperidine scaffold can modulate mitochondrial respiration, although the specific effects of this compound have not been detailed.

Certain complex molecules containing a piperidine ring have been identified as potent inhibitors of critical cellular machinery involved in cell division and DNA replication.

Topoisomerase Inhibition: A class of compounds known as piperidine-4-carboxamides (P4Cs) have been identified as inhibitors of DNA gyrase, which is a type of topoisomerase II, in Mycobacterium abscessus. nih.gov These compounds are believed to function as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov

Tubulin Polymerization Inhibition: Several structurally diverse compounds that inhibit the polymerization of tubulin into microtubules contain a piperidine moiety. Arylthioindoles and 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives are among the classes of compounds investigated as tubulin polymerization inhibitors that bind at or near the colchicine (B1669291) binding site. researchgate.net A novel triazole derivative, identified as compound 6h, was also found to inhibit tubulin polymerization and induce G2/M cell cycle arrest in non–small cell lung cancer cells. nih.gov

The table below provides examples of piperidine-related compound classes and their inhibitory targets.

| Compound Class/Example | Target | Mechanism | Reference |

| Piperidine-4-carboxamides (P4Cs) | DNA Gyrase (Topoisomerase) | Novel Bacterial Topoisomerase Inhibitor (NBTI) | nih.gov |

| Arylthioindoles | Tubulin | Inhibition of polymerization | researchgate.net |

| Compound 6h (triazole derivative) | Tubulin (Colchicine Site) | Inhibition of polymerization, G2/M arrest | nih.gov |

It is important to note that these activities are reported for complex derivatives and not for the basic this compound structure itself.

Inhibition of ATP Hydrolysis

Similarly, a thorough review of existing scientific research reveals no studies that have investigated or demonstrated the ability of this compound to inhibit ATP hydrolysis. While some piperidine derivatives have been explored as inhibitors of enzymes involved in ATP synthesis pathways in specific organisms, this activity has not been attributed to this compound itself. The current body of scientific evidence does not support any claims of this compound directly inhibiting the hydrolysis of ATP.

Applications in Advanced Materials and Catalysis

Role in Supramolecular Chemistry

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are relevant to the potential applications of piperidine-4-thiol and its hydrochloride salt. The piperidine (B6355638) ring can engage in hydrogen bonding and host-guest interactions, while the thiol group can form reversible disulfide bonds and coordinate with metal ions. These interactions can be harnessed to construct complex, self-assembling systems.

The thiol group, in particular, is known to interact with metal ions, which can serve as nodes in metal-organic frameworks (MOFs) or other coordination polymers. A patent for octamolybdate compounds suggests the use of piperidine-4-thiol as a ligand for creating materials with applications in optoelectronic devices and sensors. nih.gov In such systems, the piperidine moiety could further influence the packing and properties of the resulting supramolecular assembly. The formation of disulfide bonds from the thiol group under oxidative conditions offers a pathway to create dynamic covalent polymers or gels, where the reversibility of the disulfide linkage can impart stimuli-responsive properties.

Applications in Catalysis

The catalytic potential of piperidine-4-thiol hydrochloride is primarily associated with its ability to act as a ligand in metal-catalyzed reactions. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of stable complexes with a range of transition metals.

The thiol group of piperidine-4-thiol is a key feature for its application in catalysis, serving as an anchor point for coordination to metal centers. Thiolate ligands are known to play crucial roles in various catalytic transformations. Research on related compounds, such as 2-Methyl-piperidine-4-thiol, highlights their use as ligands in coordination chemistry, which is foundational to catalysis. researchgate.net The piperidine nitrogen can also coordinate to the metal, potentially forming a bidentate chelate that enhances the stability and modulates the reactivity of the catalytic complex.

A patent application concerning the treatment of neurological diseases mentions that aminothiols, like piperidine-4-thiol, are effective metal binders due to the chelation effects of both the sulfur and nitrogen atoms participating in metal complex formation. nih.gov This strong binding affinity is a critical characteristic for designing effective ligands for catalysis. While specific catalytic applications of this compound are not extensively documented in academic literature, its structural motifs are present in ligands used for various reactions.

Advanced Material Science Applications (e.g., Nanomaterials, Sensors, Semiconductors)

The properties of this compound make it a candidate for use in the development of advanced materials. The thiol group can covalently bind to the surface of noble metal nanoparticles, such as gold, enabling their functionalization and stabilization. This is a common strategy for creating tailored nanomaterials for various applications.

In the realm of sensors, the ability of the thiol group to interact with specific analytes, particularly metal ions, is of high interest. A patent for octamolybdate compounds explicitly mentions piperidine-4-thiol in the context of creating sensors. nih.gov The interaction between the thiol and the target analyte can lead to a detectable signal, such as a change in optical or electronic properties.

Furthermore, organosulfur compounds are increasingly being explored for their use in organic semiconductors. electronicspecifier.com While direct research on this compound in this area is scarce, a patent for a flame retardant and inorganic/organic composite flame-retardant composition lists piperidine-4-thiol in the context of fillers for semiconductor encapsulants. google.com This suggests a potential role in modifying the properties of materials used in semiconductor devices.

| Potential Application Area | Relevant Functional Group(s) | Supporting Evidence Context |

| Optoelectronic Devices & Sensors | Thiol, Piperidine | Mentioned as a ligand for octamolybdate compounds in a patent. nih.gov |

| Catalysis | Thiol, Piperidine Nitrogen | General use of aminothiols as metal-binding ligands. nih.gov |

| Nanomaterials | Thiol | General principle of thiol-based functionalization of nanoparticles. |

| Semiconductors | Thiol | Mentioned in a patent for semiconductor encapsulant fillers. google.com |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of highly functionalized piperidines remains a significant focus in organic chemistry. researchgate.net While classical methods like the Mannich reaction have long been employed, modern research is geared towards developing more efficient, stereoselective, and environmentally benign synthetic routes. rsc.orgacs.org Future explorations are likely to concentrate on several innovative strategies:

Catalyst-Driven C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov Recent advances have shown that dirhodium catalysts can achieve site-selective functionalization at the C2, C3, or C4 positions, opening pathways to a diverse library of positional analogues. nih.gov Future work will likely focus on developing catalysts with even greater selectivity and efficiency.

Multi-Component Reactions (MCRs): One-pot, multi-component reactions offer a streamlined approach to building complex, highly substituted piperidines from simple starting materials. researchgate.net Methodologies using catalysts like acetic acid or iodine have proven effective. researchgate.netresearchgate.net Research is expected to continue exploring novel catalysts and reaction conditions to broaden the scope and improve the yields of these convergent syntheses. researchgate.net

Flow Chemistry and Automation: The use of continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. This technology is well-suited for optimizing known reactions and discovering new transformations for piperidine synthesis.

Biocatalysis: Employing enzymes for the synthesis of chiral piperidine derivatives offers unparalleled stereoselectivity. A recent innovative two-stage process combines biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling, significantly reducing the number of steps required to produce complex piperidines used in pharmaceuticals. news-medical.net This modular approach simplifies the construction of these important molecules. news-medical.net

A comparison of emerging synthetic strategies highlights a move towards greater efficiency and complexity.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Method | Reference |

| C-H Functionalization | High atom economy, direct modification of the piperidine core. | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | nih.gov |

| Multi-Component Reactions | High efficiency, rapid assembly of complex structures. | Acetic acid, Iodine | researchgate.netresearchgate.net |

| Hydrogenation | Access to saturated rings from aromatic precursors (pyridines). | Palladium, Rhodium catalysis | nih.gov |

| Radical Cyclization | Formation of piperidine rings via radical intermediates. | Cobalt(II) catalysis | nih.gov |

| Biocatalysis & Electrocatalysis | High stereoselectivity, reduced reliance on precious metals. | Enzymes combined with Nickel electrocatalysis | news-medical.net |

Development of Highly Selective Derivatives

A major goal in drug discovery is the development of ligands that bind with high selectivity to their intended biological target, thereby minimizing off-target effects. The piperidine-4-thiol scaffold is an excellent starting point for creating such derivatives. Introducing chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine-4-thiol structure—by altering substituents on the nitrogen atom or the carbon backbone—is crucial for mapping the SAR. nih.govnih.gov For instance, studies on 4-aminopiperidine (B84694) derivatives have shown that combining a benzyl (B1604629) or phenylethyl group on the piperidine nitrogen with a long alkyl chain (like n-dodecyl) at the 4-amino group significantly enhances antifungal activity. mdpi.com

Target-Focused Design: Derivatives will be specifically designed to interact with key residues in the active sites of target enzymes or receptors. The thiol group is particularly effective at interacting with metalloenzymes. For example, piperidine derivatives have been developed as potent inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are targets for treating neurological disorders. researchgate.net

Computational Modeling: In silico tools such as molecular docking are invaluable for predicting the binding modes of newly designed derivatives. nih.gov These computational studies can rationalize observed affinities, guide the design of new compounds with improved selectivity, and prioritize synthetic efforts. nih.govnih.gov For example, docking studies have been used to understand how piperidine derivatives bind within the active sites of HIV-1 protease and sigma-1 receptors. nih.govnih.gov

The table below presents examples of piperidine derivatives and their targeted activities, illustrating the potential for developing selective agents.

| Derivative Class | Target | Therapeutic Potential | Key Finding | Reference |

| Tetrahydropyridines | Monoamine Oxidase (MAO-A/B) | Neurological disorders | Compounds 4l and 4n showed potent inhibition with IC₅₀ values of 0.40 µM (MAO-A) and 1.01 µM (MAO-B). | researchgate.net |

| 4-Aminopiperidines | Fungal Ergosterol (B1671047) Biosynthesis | Antifungal | 1-benzyl-N-dodecylpiperidin-4-amine was highly active against Candida and Aspergillus species. | mdpi.com |

| Piperidine-based Carboxamides | HIV-1 Protease | Antiviral (HIV) | Compound 22a exhibited an IC₅₀ of 3.61 nM and was active against drug-resistant HIV-1 variants. | nih.gov |

| Piperazine (B1678402)/Piperidine Thiazolopyrimidines | Adenosine A₂A Receptor | Neurodegenerative diseases | A phenylpiperazine derivative showed high binding affinity (Kᵢ = 8.62 nM) and inverse agonist potency (IC₅₀ = 7.42 nM). | mdpi.com |

| 4-(1-Pyrrolidinyl)piperidines | PPARδ | Metabolic diseases | Compound 21 was a potent PPARδ agonist (EC₅₀ = 3.6 nM) and reduced atherosclerosis progression in mice. | nih.gov |

Advanced Mechanistic Studies of Biological Activities

Understanding precisely how piperidine-4-thiol derivatives exert their effects at a molecular level is critical for their optimization and clinical translation. Future research will employ a range of advanced techniques to elucidate these mechanisms.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of these inhibitors bound to their protein targets. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and coordination of the thiol group with metal ions—that govern binding affinity and selectivity.